(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by:
- Core structure: A fused pyrrolo[2,3-b]quinoxaline scaffold with an amino group at position 2.
- Substituents: A phenyl group at the N-position of the carboxamide (R1). A pyridin-3-ylmethylene group in the (E)-configuration at position 1 (R2).
Properties
IUPAC Name |
2-amino-N-phenyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N7O/c24-21-19(23(31)27-16-8-2-1-3-9-16)20-22(29-18-11-5-4-10-17(18)28-20)30(21)26-14-15-7-6-12-25-13-15/h1-14H,24H2,(H,27,31)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMIDBFHWOJXJR-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the quinoxaline family, known for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolo[2,3-b]quinoxaline core and various functional groups that contribute to its potential therapeutic effects.
Chemical Structure
The compound's IUPAC name is 2-amino-N-phenyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide. Its molecular formula is C23H17N7O, with a molecular weight of 407.437 g/mol. The structural complexity allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit a range of biological activities, including:
- Antioxidant Properties : Studies have shown that compounds similar to this compound can act as effective radical scavengers. For instance, certain derivatives demonstrated significant hydroxyl radical scavenging activity comparable to established antioxidants such as Trolox and gallic acid .
- Anticancer Activity : The compound has been evaluated for its potential anticancer effects. It has been reported that pyrrolo[2,3-b]quinoxaline derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antibacterial Effects : Some studies suggest that related compounds possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 7.8 to 62.5 µg/mL .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It can modulate the activity of receptors linked to various signaling pathways.
Case Studies
- Antioxidant Evaluation : A study utilized the DPPH assay to assess the antioxidant capacity of pyrrolo[2,3-b]quinoxaline derivatives. Among the tested compounds, one derivative exhibited an overall rate constant for hydroxyl radical scavenging of in specific solvents .
- Anticancer Activity Assessment : In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . For example, one study reported IC50 values indicating potent cytotoxicity against A431 and Jurkat cell lines.
Data Table: Biological Activities Summary
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate amines with pyridine derivatives, followed by cyclization reactions that form the quinoxaline structure.
Key Synthetic Routes
- Condensation Reaction : The initial step involves the reaction of 3-pyridinecarboxaldehyde with 2-aminophenol or other amines under acidic conditions to form the corresponding Schiff base.
- Cyclization : Further cyclization leads to the formation of the pyrrolo[2,3-b]quinoxaline framework, which is crucial for the biological activity of the compound.
Biological Activities
Research indicates that compounds within this class exhibit a range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Studies have shown that derivatives of pyrroloquinoxalines possess significant anticancer properties. For instance, a related compound was noted for its ability to inhibit receptor tyrosine kinases involved in tumor growth and angiogenesis. Specifically, compounds targeting EphB4 receptors have been highlighted for their potential in treating various cancers by disrupting tumor blood vessel formation and directly inhibiting cancer cell proliferation .
Antimicrobial Properties
The quinoxaline derivatives, including those related to this compound, have demonstrated antimicrobial activities against various pathogens. This makes them suitable candidates for developing new antibiotics or antifungal agents .
Case Study 1: Anticancer Potential
A study investigated a series of pyrroloquinoxaline derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the parent structure enhanced cytotoxicity against specific cancer types. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Inhibition of EphB4 |
| Compound B | Lung Cancer | 10.0 | Induction of Apoptosis |
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial efficacy of pyrroloquinoxalines against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited notable antibacterial activity, with some derivatives showing effectiveness comparable to conventional antibiotics .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 8 µg/mL |
| Compound D | Escherichia coli | 16 µg/mL |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs (referenced from the provided evidence):
Substituent-Driven Properties
R1 Modifications :
- Phenylethyl () and cyclohexenylethyl () substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
R2 Modifications :
- Pyridin-3-ylmethylene (target) vs. pyridin-2-ylmethylene () : Positional isomerism affects electronic distribution; pyridin-3-yl may favor stronger hydrogen bonding due to nitrogen orientation.
- Thienyl () introduces sulfur, enabling unique interactions (e.g., van der Waals) compared to pyridine or phenyl.
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
- Target compound : The phenyl-pyridine combination may optimize binding to aromatic-rich enzyme pockets (e.g., kinase ATP-binding sites).
- Bromo-methylphenyl analog () : Bromine’s electronegativity could enhance halogen bonding in hydrophobic environments.
- 3-Hydroxybenzylidene derivative () : Polar groups might favor solubility but reduce blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
